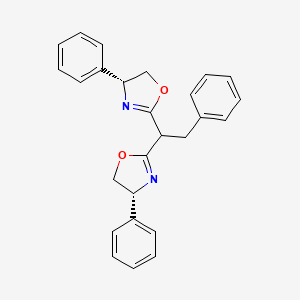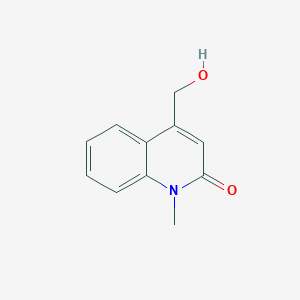
4-(hydroxymethyl)-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 4-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxymethyl group replaces the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-1-methylquinoline using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.
Major Products
Oxidation: 4-Formyl-1-methylquinolin-2(1H)-one or 4-carboxy-1-methylquinolin-2(1H)-one.
Reduction: 4-(Hydroxymethyl)-1-methylquinoline.
Substitution: 4-(Alkoxymethyl)-1-methylquinolin-2(1H)-one or 4-(Acetoxymethyl)-1-methylquinolin-2(1H)-one.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the quinoline ring can engage in π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares the quinoline core.
4-(Hydroxymethyl)quinoline: Similar structure but without the methyl group at the 1-position.
1-Methylquinolin-2(1H)-one: Lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity in various applications .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-6,13H,7H2,1H3 |
Clave InChI |
VTYDSAOMKQENIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


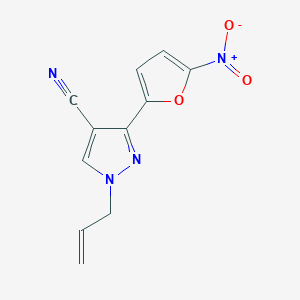
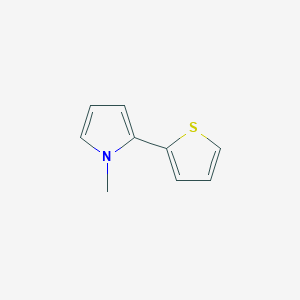
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
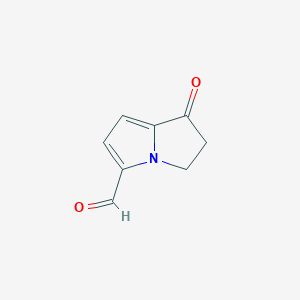
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
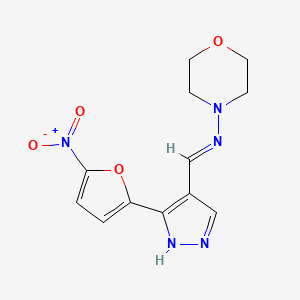
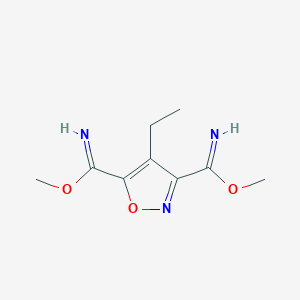
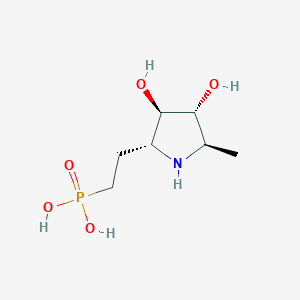


![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

